molecular formula C9H9N5O2 B13671237 5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole

5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B13671237
M. Wt: 219.20 g/mol
InChI Key: VGFLWJSGJMQUNS-UHFFFAOYSA-N
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Description

5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of Substituents: The amino, nitro, and methyl groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while amination can be done using amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated triazoles.

Scientific Research Applications

5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylphenol
  • 5-Methyl-2-nitrophenol
  • 5-Amino-3-methyl-1-phenylpyrazole

Comparison

Compared to similar compounds, 5-Amino-3-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazole stands out due to its unique combination of functional groups and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-(5-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9N5O2/c1-5-2-3-7(14(15)16)6(4-5)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

VGFLWJSGJMQUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NC(=NN2)N

Origin of Product

United States

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